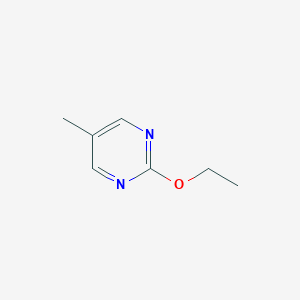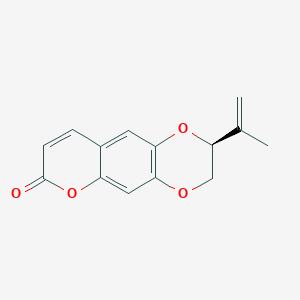![molecular formula C9H9NO2 B094431 [(1e)-1-Nitroprop-1-En-2-Yl]benzene CAS No. 15241-24-4](/img/structure/B94431.png)
[(1e)-1-Nitroprop-1-En-2-Yl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1e)-1-Nitroprop-1-En-2-Yl]benzene typically involves the condensation of benzaldehyde with nitroethane in the presence of a basic catalyst such as sodium hydroxide or potassium hydroxide. The reaction proceeds via a Henry reaction (nitroaldol reaction), followed by dehydration to form the nitroalkene product .
Reaction Scheme:
- Benzaldehyde + Nitroethane → β-Nitroalcohol (Henry reaction)
- β-Nitroalcohol → this compound (Dehydration)
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs continuous flow reactors to enhance reaction efficiency and yield. The use of solid-phase catalysts and optimized reaction conditions ensures high purity and scalability .
Chemical Reactions Analysis
Types of Reactions
[(1e)-1-Nitroprop-1-En-2-Yl]benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitrobenzene derivatives.
Reduction: The nitro group can be reduced to an amine group, forming phenylpropenylamine.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) are used under basic conditions.
Major Products Formed
Oxidation: Nitrobenzene derivatives.
Reduction: Phenylpropenylamine.
Substitution: Substituted nitrobenzene compounds.
Scientific Research Applications
[(1e)-1-Nitroprop-1-En-2-Yl]benzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(1e)-1-Nitroprop-1-En-2-Yl]benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can modulate biological pathways. The compound’s effects are mediated through its ability to interact with nucleophilic sites in proteins and DNA .
Comparison with Similar Compounds
Similar Compounds
- (E)-1-Nitro-2-phenylpropene
- 2-Phenyl-1-nitropropene
- Benzene, (1-methyl-2-nitroethenyl)-
Uniqueness
[(1e)-1-Nitroprop-1-En-2-Yl]benzene is unique due to its specific structural configuration and the presence of both nitro and propenyl groups. This combination imparts distinct chemical reactivity and biological activity compared to other nitrobenzene derivatives .
Properties
IUPAC Name |
[(E)-1-nitroprop-1-en-2-yl]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-8(7-10(11)12)9-5-3-2-4-6-9/h2-7H,1H3/b8-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFNFMBKUWFTFAE-BQYQJAHWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C[N+](=O)[O-])C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\[N+](=O)[O-])/C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
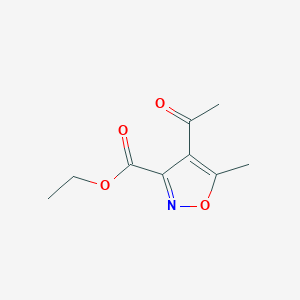
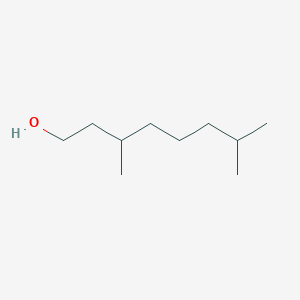
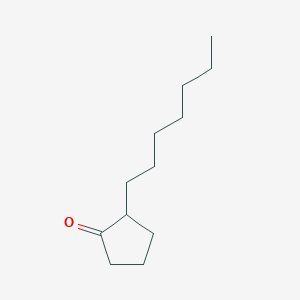
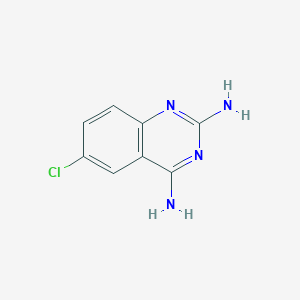
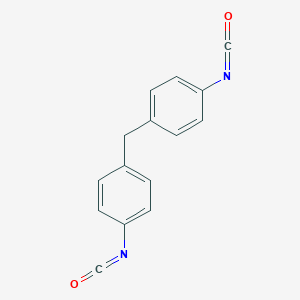
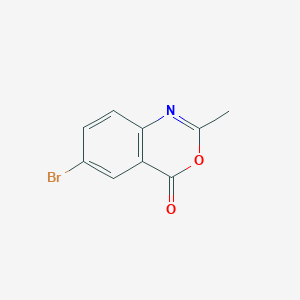
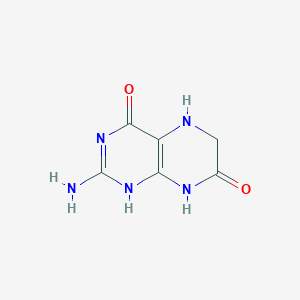
![2-[2-(Trichlorosilyl)ethyl]pyridine](/img/structure/B94365.png)
![2-[acetyl(ethyl)amino]ethyl acetate](/img/structure/B94366.png)
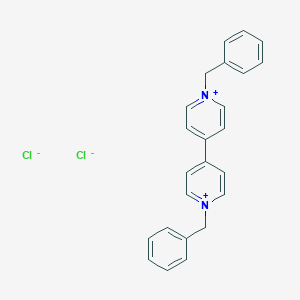
![Dibenzo[fg,ij]pentaphene](/img/structure/B94374.png)

